

Technical Profile: 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine[1]

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Compound of Interest

Compound Name:	4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine
Cat. No.:	B15355628

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Part 1: Executive Summary & Chemical Identity[1]

4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine is a specialized di-aniline building block used primarily in medicinal chemistry for the synthesis of fused heterocyclic drugs.[1] Its structural core—a 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4-position with a lipophilic 3-chlorobenzyloxy ether—serves as a scaffold for Benzimidazole, Quinoxaline, and Benzotriazole derivatives.[1]

This moiety is pharmacologically significant because the 3-chlorobenzyloxy group mimics the hydrophobic interactions found in several FDA-approved EGFR/HER2 inhibitors (e.g., Lapatinib, Vandetanib), allowing the resulting inhibitors to dock deeply into the ATP-binding pocket of kinase enzymes.[1]

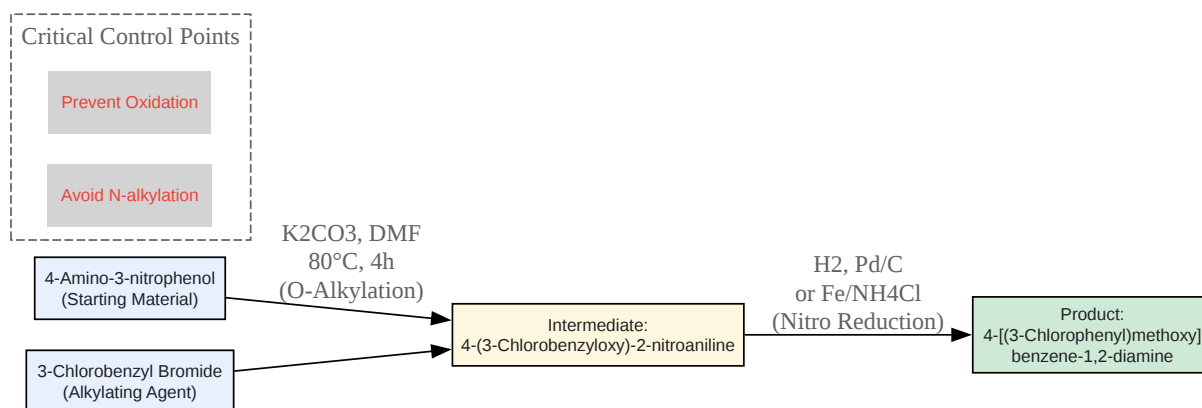
Chemical Identification

Property	Detail
IUPAC Name	4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine
Common Synonyms	4-(3-Chlorobenzyloxy)-1,2-phenylenediamine; 1,2-Diamino-4-(3-chlorobenzyloxy)benzene
Molecular Formula	C ₁₃ H ₁₃ ClN ₂ O
Molecular Weight	248.71 g/mol
SMILES	<chem>Nc1cc(OCc2cccc(Cl)c2)ccc1N</chem>
Key Functional Groups	Primary Amines (x2), Ether Linkage, Aryl Chloride
Appearance	Off-white to pale brown solid (sensitive to oxidation)

Part 2: Synthesis & Manufacturing Protocol

The synthesis of **4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine** requires precise regiochemical control to ensure the ether linkage is established at the 4-position relative to the diamine core.^[1] The most robust industrial route involves the alkylation of 4-amino-3-nitrophenol followed by chemoselective reduction.^[1]

Reaction Scheme (Graphviz Visualization)



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Caption: Two-step synthetic pathway ensuring regioselective O-alkylation followed by nitro group reduction.

Detailed Methodology

Step 1: O-Alkylation (Ether Formation)

Objective: Attach the 3-chlorobenzyl group to the phenol oxygen without alkylating the aniline nitrogen.[1]

- Reagents: 4-Amino-3-nitrophenol (1.0 eq), 3-Chlorobenzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
- Solvent: Anhydrous DMF or Acetone.
- Protocol:
 - Dissolve 4-amino-3-nitrophenol in DMF under Nitrogen atmosphere.
 - Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.
 - Dropwise add 3-chlorobenzyl bromide to minimize side reactions.[1]

- Heat to 60-80°C for 4–6 hours. Monitor by TLC/HPLC.
- Workup: Pour into ice water. The intermediate 4-(3-chlorobenzyloxy)-2-nitroaniline precipitates as a yellow/orange solid.[1] Filter and wash with water.[1]

Step 2: Nitro Reduction

Objective: Convert the nitro group to an amine to yield the vicinal diamine.[1]

- Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).[1] Alternatively, Iron powder (Fe) and Ammonium Chloride (NH₄Cl) for a milder reduction if halogen sensitivity is a concern (though aryl chlorides are generally stable to standard Pd/C hydrogenation).[1]
- Solvent: Methanol or Ethanol.[1]
- Protocol:
 - Suspend the nitro-intermediate in Methanol.[1]
 - Add catalytic Pd/C (10% w/w).[1]
 - Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 2–4 hours.
 - Filtration: Filter through Celite to remove catalyst under an inert atmosphere (Argon/Nitrogen) to prevent immediate oxidation of the diamine.[1]
 - Isolation: Concentrate the filtrate to obtain the crude diamine. Store immediately under inert gas or use directly in the next step.[1]

Part 3: Applications in Drug Discovery[1]

This diamine is a "privileged structure" for synthesizing kinase inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and HER2.[1]

Benzimidazole Synthesis (Kinase Inhibitors)

Reacting the diamine with aldehydes or carboxylic acids yields 2-substituted benzimidazoles.
[1]

- Mechanism: Condensation followed by oxidative cyclization.[1]
- Relevance: The 3-chlorobenzyloxy tail occupies the hydrophobic back-pocket of the kinase ATP site, providing potency and selectivity.[1] This mimics the SAR (Structure-Activity Relationship) of drugs like Lapatinib, where a similar 3-fluorobenzyloxy group is critical for activity [1].[1]

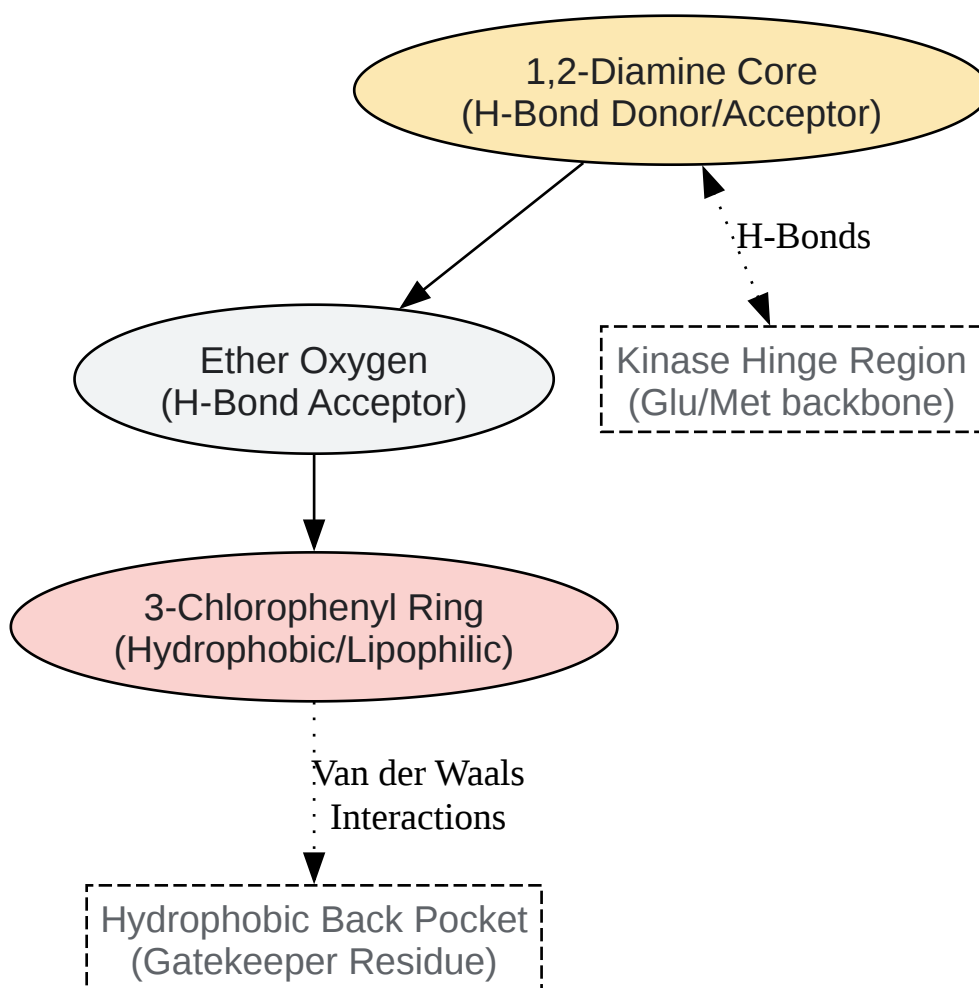
Quinoxaline Synthesis

Condensation with glyoxal or 1,2-dicarbonyls yields quinoxalines.[1]

- Relevance: Quinoxalines are potent scaffolds for PDGFR and VEGFR inhibitors.[1]

Pharmacophore Mapping

The diagram below illustrates how this molecule maps to the ATP-binding pocket of a generic tyrosine kinase.[1]



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Caption: Pharmacophore interaction map showing the diamine binding to the hinge region and the chlorophenyl tail occupying the hydrophobic pocket.[1]

Part 4: Analytical & Safety Specifications

Analytical Characterization[1]

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 5.05 (s, 2H, O-CH $_2$).[1]
 - δ 6.3–6.6 (m, 3H, Benzene-diamine ring protons).[1]
 - δ 7.3–7.5 (m, 4H, Chlorophenyl ring protons).[1]

- δ 4.0–4.5 (br s, 4H, 2x NH₂).[\[1\]](#)
- Mass Spectrometry (ESI):
 - Calculated [M+H]⁺: 249.08.[\[1\]](#)
 - Observed [M+H]⁺: 249.1 ± 0.1.[\[1\]](#)

Safety & Handling

- Oxidation Sensitivity: 1,2-Phenylenediamines oxidize rapidly in air to form dark-colored impurities (imines/azines).[\[1\]](#) Always store under Nitrogen/Argon at -20°C.
- Toxicity: Treat as a potential skin sensitizer and mutagen.[\[1\]](#) Wear nitrile gloves and use a fume hood.[\[1\]](#)
- Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[\[1\]](#)

References

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Sources

- [1. EP1517669A1 - Novel coupling components - Google Patents \[patents.google.com\]](#)
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